molecular formula C6H14ClNO2S B2870101 (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride CAS No. 2416237-39-1

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride

Cat. No.: B2870101
CAS No.: 2416237-39-1
M. Wt: 199.69
InChI Key: WDNUTQOTUAJFNU-UHFFFAOYSA-N
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Description

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride is an organic compound with the molecular formula C6H14ClNO2S and a molecular weight of 199.69

Scientific Research Applications

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride typically involves the reaction of cyclobutylmethanamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction, distillation, and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and temperature control to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride can be compared with other similar compounds, such as:

    (3-Methylsulfanylcyclobutyl)methanamine;hydrochloride: This compound has a similar cyclobutyl structure but with a methylsulfanyl group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.

    (3-Methanesulfonylcyclobutyl)methanamine;hydrochloride: This compound is structurally similar but may have different stereochemistry, affecting its biological activity and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3-methylsulfonylcyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJXULLQZCMRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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